2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione
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Overview
Description
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is a chemical compound with the molecular formula C9H5N3O2S and a molecular weight of 219.22 g/mol . It is known for its use as a high-performance liquid chromatography (HPLC) labeling reagent for chemiluminescent detection . The compound is characterized by its isothiocyanate functional group, which is reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione typically involves the reaction of phthalazine derivatives with thiophosgene or other isothiocyanate sources . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts are generally not required for this reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Reactions are generally performed at room temperature or slightly elevated temperatures.
Major Products
Thiourea Derivatives: Formed when the compound reacts with primary or secondary amines.
Thiocarbamate Derivatives: Formed when the compound reacts with alcohols or thiols.
Scientific Research Applications
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives . The compound’s chemiluminescent properties are exploited in various detection assays, where it reacts with hydrogen peroxide to produce free radicals, resulting in light emission .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophthalhydrazide: Another isothiocyanate derivative used in similar applications.
Isoluminol Isothiocyanate: Known for its chemiluminescent properties and used in diagnostic assays.
Uniqueness
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to form stable derivatives with a wide range of nucleophiles makes it particularly valuable in analytical chemistry and diagnostic applications .
Properties
IUPAC Name |
6-isothiocyanato-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c13-8-6-2-1-5(10-4-15)3-7(6)9(14)12-11-8/h1-3H,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLFLNVVWYSTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659893 |
Source
|
Record name | 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107807-39-6 |
Source
|
Record name | 6-Isothiocyanato-2,3-dihydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione [HPLC Labeling Reagent for Chemiluminescent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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